molecular formula C14H13F2N B3341487 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1021077-25-7

3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B3341487
CAS No.: 1021077-25-7
M. Wt: 233.26 g/mol
InChI Key: MHSGZENQOABEHV-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of fluorinated anilines These compounds are characterized by the presence of fluorine atoms attached to the aromatic ring, which can significantly alter their chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline typically involves the following steps:

    Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the para position.

    Fluorination: The nitro group is then replaced with a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).

    Reduction: The nitro group is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The resulting amine is then benzylated with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

    Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Agricultural Chemistry: It is employed in the synthesis of agrochemicals with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(2-fluorobenzyl)-4-nitroaniline
  • 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline
  • 3-Fluoro-N-(2-fluorobenzyl)-4-chloroaniline

Uniqueness

3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-fluoro-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-6-7-12(8-14(10)16)17-9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGZENQOABEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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